[1,1'-Biphenyl]-4-yltriethoxysilane
Overview
Description
“[1,1’-Biphenyl]-4-yltriethoxysilane” is a compound that contains a biphenyl group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
While specific synthesis methods for “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found, there are studies on the synthesis of related biphenyl compounds . For instance, a study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .Physical And Chemical Properties Analysis
Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The specific physical and chemical properties of “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found in the search results.Scientific Research Applications
-
Aggregation-Induced Emission (AIE)
- Field : Material Science
- Application : AIE describes the photophysical phenomenon in which non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . Biphenyl compounds can be used as AIE luminogens (AIEgens), which have demonstrated great potential in different areas from organic electronics to biomedical research and physical process monitoring .
- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
- Results : AIEgen based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency and excellent external quantum efficiency with very low efficiency roll off .
-
Synthesis of Multipodal Salicylaldehydes
- Field : Organic Chemistry
- Application : Multipodal salicylaldehydes and their derivatives represent a popular scaffold for metalorganic catalysts, as well as metal and covalent organic frameworks . They attract attention due to their luminescent properties, especially aggregation-induced luminescence .
- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
-
Antibacterial Activity Evaluation
- Field : Medicinal Chemistry
- Application : Certain biphenyl compounds have shown comparable inhibitory activities with ciprofloxacin to Gram-negative bacteria .
- Method : The antibacterial activity of these compounds is evaluated through standard microbiological assays .
- Results : Compounds such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacteria .
-
Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : AIEgen based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency and excellent external quantum efficiency with very low efficiency roll off . They have great potential for commercialization .
- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
- Results : Over 10-fold improvement in brightness of 4,4’-bis(1,2,2-triphenylvinyl)-1,1’-biphenyl (BTPE) films was achieved by simply annealing .
-
Liquid Crystal Displays
- Field : Material Science
- Application : AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight to reduce energy consumption .
- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
- Results : The formation of nano-wire shaped crystals led to 31.5% improvement in OLED efficiency .
-
Physical Process Monitoring
- Field : Material Science
- Application : The light-up response of AIEgens was also used successfully for physical process monitoring (e.g. glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with RIM caused by microenvironment changes .
- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
- Results : The AIEgens showed a light-up response upon changes in the microenvironment .
-
Energy Storage
- Field : Electrochemistry
- Application : Due to the presence of a triphenylamine core, multipodal salicylaldehydes with three or more salicylic fragments are able to form multinuclear complexes or 2D and 3D frameworks . These structures may be interesting for energy storage and other electrochemical applications .
- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
-
Construction of Multinuclear Complexes
- Field : Inorganic Chemistry
- Application : Multipodal salicylaldehydes and their derivatives represent a popular scaffold for the construction of multinuclear complexes .
- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
-
Metal and Covalent Organic Frameworks
- Field : Material Science
- Application : Multipodal salicylaldehydes and their derivatives are used for the construction of metal and covalent organic frameworks .
- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
Future Directions
properties
IUPAC Name |
triethoxy-(4-phenylphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISPMRSLVRNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708288 | |
Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-yltriethoxysilane | |
CAS RN |
18056-97-8 | |
Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.